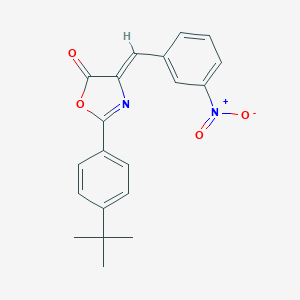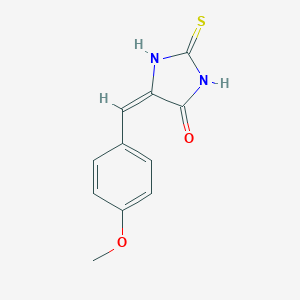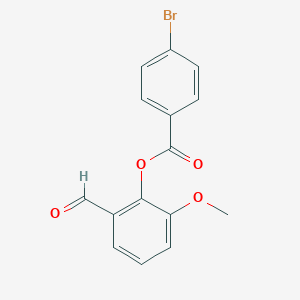![molecular formula C32H34N2O2 B420796 2-[(1',3',3'-trimethyl-8-methoxy-spiro[2H-chromene-2,2'-indoline]-4-yl)methylene]-1,3,3-trimethylindoline](/img/structure/B420796.png)
2-[(1',3',3'-trimethyl-8-methoxy-spiro[2H-chromene-2,2'-indoline]-4-yl)methylene]-1,3,3-trimethylindoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-methoxy-1’,3’,3’-trimethyl-4-[(E)-(1,3,3-trimethylindol-2-ylidene)methyl]spiro[chromene-2,2’-indole] is a complex organic compound known for its unique structural properties. This compound belongs to the class of spiropyrans, which are photochromic dyes that exhibit reversible changes in color upon exposure to light. The presence of methoxy and trimethyl groups in its structure enhances its stability and reactivity, making it a valuable compound in various scientific applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-methoxy-1’,3’,3’-trimethyl-4-[(E)-(1,3,3-trimethylindol-2-ylidene)methyl]spiro[chromene-2,2’-indole] typically involves the condensation of 1,3,3-trimethylindoline with 8-methoxy-2-formylchromene under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which subsequently undergoes cyclization to form the spiro compound. The reaction conditions often include the use of p-toluenesulfonic acid as a catalyst and toluene as a solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters. The use of high-purity starting materials and stringent quality control measures ensures the consistency and reliability of the final product .
化学反应分析
Types of Reactions
8-methoxy-1’,3’,3’-trimethyl-4-[(E)-(1,3,3-trimethylindol-2-ylidene)methyl]spiro[chromene-2,2’-indole] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding leuco form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methoxy and trimethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under various conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Leuco forms of the compound.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
8-methoxy-1’,3’,3’-trimethyl-4-[(E)-(1,3,3-trimethylindol-2-ylidene)methyl]spiro[chromene-2,2’-indole] has a wide range of applications in scientific research:
Chemistry: Used as a photochromic dye in the development of molecular switches and sensors.
Biology: Employed in the study of photoresponsive biological systems and as a probe for detecting changes in cellular environments.
Medicine: Investigated for its potential use in photodynamic therapy and as a diagnostic tool.
Industry: Utilized in the production of smart materials, such as photochromic lenses and coatings.
作用机制
The mechanism of action of 8-methoxy-1’,3’,3’-trimethyl-4-[(E)-(1,3,3-trimethylindol-2-ylidene)methyl]spiro[chromene-2,2’-indole] involves the reversible isomerization between its spiropyran and merocyanine forms upon exposure to light. The spiropyran form is colorless, while the merocyanine form is colored. This photoisomerization process is triggered by the absorption of light, leading to a change in the electronic structure of the compound. The molecular targets and pathways involved include interactions with light-sensitive proteins and cellular components .
相似化合物的比较
Similar Compounds
- 1’,3’,3’-trimethyl-6-nitrospiro[chromene-2,2’-indole]
- 1’,3’,3’-trimethyl-8-methoxyspiro[chromene-2,2’-indoline]
- 1’,3’,3’-trimethyl-6-nitro-8-methoxyspiro[indoline-2,2’-benzopyran]
Uniqueness
Compared to similar compounds, 8-methoxy-1’,3’,3’-trimethyl-4-[(E)-(1,3,3-trimethylindol-2-ylidene)methyl]spiro[chromene-2,2’-indole] exhibits enhanced photochromic properties due to the presence of the methoxy group, which increases its stability and reactivity. This makes it particularly suitable for applications requiring high sensitivity and reliability .
属性
分子式 |
C32H34N2O2 |
|---|---|
分子量 |
478.6g/mol |
IUPAC 名称 |
8-methoxy-1',3',3'-trimethyl-4-[(E)-(1,3,3-trimethylindol-2-ylidene)methyl]spiro[chromene-2,2'-indole] |
InChI |
InChI=1S/C32H34N2O2/c1-30(2)23-14-8-10-16-25(23)33(5)28(30)19-21-20-32(36-29-22(21)13-12-18-27(29)35-7)31(3,4)24-15-9-11-17-26(24)34(32)6/h8-20H,1-7H3/b28-19+ |
InChI 键 |
QBZJOIWFIOPYOS-TURZUDJPSA-N |
SMILES |
CC1(C2=CC=CC=C2N(C1=CC3=CC4(C(C5=CC=CC=C5N4C)(C)C)OC6=C3C=CC=C6OC)C)C |
手性 SMILES |
CC\1(C2=CC=CC=C2N(/C1=C/C3=CC4(C(C5=CC=CC=C5N4C)(C)C)OC6=C3C=CC=C6OC)C)C |
规范 SMILES |
CC1(C2=CC=CC=C2N(C1=CC3=CC4(C(C5=CC=CC=C5N4C)(C)C)OC6=C3C=CC=C6OC)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(3-{[(2,4-ditert-pentylphenoxy)acetyl]amino}phenyl)-3-oxo-N-(4-phenoxyphenyl)propanamide](/img/structure/B420721.png)
![2-[3-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)PROPANAMIDO]ETHYL 3-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)PROPANOATE](/img/structure/B420723.png)
![3-(3,5-ditert-butyl-4-hydroxyphenyl)-N'-(5-[2-(3,5-ditert-butyl-4-hydroxyphenyl)ethyl]-1,3,4,2-oxadiazaphosphol-2(3H)-yl)propanohydrazide](/img/structure/B420725.png)
![(5E)-5-[(4-fluorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B420731.png)

![{2-[(3-Bromobenzylidene)amino]-5-methylphenyl}(phenyl)methanone](/img/structure/B420736.png)
![{5-Chloro-2-[(4-methoxybenzylidene)amino]phenyl}(phenyl)methanone](/img/structure/B420737.png)
![(2-{[4-(Diethylamino)benzylidene]amino}-5-methylphenyl)(phenyl)methanone](/img/structure/B420738.png)
![Diethyl 2,3-bis[(2,4-dichlorobenzoyl)oxy]succinate](/img/structure/B420740.png)

![N-methyl-N-[(3-nitrophenyl)diazenyl]aniline](/img/structure/B420743.png)

![3,4,5,6-Tetrafluoro-9-methyltricyclo[6.2.2.0~2,7~]dodeca-2,4,6,11-tetraen-9-yl 4-nitrobenzoate](/img/structure/B420747.png)
